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Compound of Interest

Compound Name: N-Methylacetanilide

Cat. No.: B189316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of N-
Methylacetanilide, a compound of interest in pharmaceutical and chemical research. While a

complete, publicly available crystal structure of N-Methylacetanilide is not readily accessible,

this document leverages the detailed crystallographic data of its close structural analog,

Acetanilide, to illustrate the principles and methodologies of crystal structure determination.

This guide offers a comprehensive overview of the experimental protocols involved and

presents key structural parameters in a clear, tabular format for easy reference and

comparison.

Introduction to Crystal Structure Analysis
Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise

information about the three-dimensional arrangement of atoms within a crystalline solid.[1] By

analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can

determine bond lengths, bond angles, and other crucial geometric parameters. This information

is fundamental to understanding a molecule's physical and chemical properties, its potential

interactions with other molecules, and its behavior in a solid-state formulation.

N-Methylacetanilide, a derivative of acetanilide, is known to crystallize in an orthorhombic

system. Understanding its crystal packing and molecular conformation is vital for applications in

drug development, where solid-state properties can significantly influence bioavailability,

stability, and manufacturability.
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Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of a crystal structure through single-crystal XRD follows a well-defined

workflow, from crystal growth to data analysis and structure refinement. The following protocol

is a representative example for a small organic molecule like Acetanilide, which is highly

relevant for the study of N-Methylacetanilide.

Crystallization
High-quality single crystals are a prerequisite for successful XRD analysis. For small organic

molecules, several crystallization techniques can be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to

evaporate slowly at a constant temperature. The gradual increase in concentration promotes

the formation of well-ordered crystals.

Vapor Diffusion: A solution of the compound is placed in a small, open container within a

larger sealed vessel containing a more volatile solvent in which the compound is less

soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled,

reducing the solubility and leading to crystal growth.

For Acetanilide, suitable crystals have been grown by vacuum sublimation.[2]

Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a

diffractometer. The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal

vibrations of the atoms, resulting in a more precise structure determination.[2]

The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. A detector

records the positions and intensities of the diffracted X-ray beams. A complete dataset is

collected by systematically rotating the crystal through all possible orientations.

Structure Solution and Refinement
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The collected diffraction data is processed to determine the unit cell dimensions and the

symmetry of the crystal (space group). The initial atomic positions are determined using direct

methods or Patterson methods. This initial model is then refined using least-squares methods,

which adjust the atomic coordinates and thermal parameters to achieve the best possible

agreement between the observed and calculated diffraction patterns.[3]

The quality of the final structure is assessed by various metrics, including the R-factor, which

indicates the level of agreement between the experimental data and the crystallographic

model.

Crystallographic Data of Acetanilide (A Structural
Analog)
The following tables summarize the crystallographic data for Acetanilide, as determined by X-

ray diffraction. This data provides a valuable reference for understanding the expected

structural parameters of N-Methylacetanilide.

Table 1: Crystal Data and Structure Refinement for Acetanilide
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Parameter
Value (Brown & Corbridge,
1954)[4]

Value (Wasserman et al.,
1985)[2]

Empirical formula C₈H₉NO C₈H₉NO

Formula weight 135.16 g/mol 135.2 g/mol

Temperature Room Temperature 113 K

Wavelength Not specified 0.71069 Å

Crystal system Orthorhombic Orthorhombic

Space group Pbca Pbca

Unit cell dimensions

a 19.640 Å 19.509(11) Å

b 9.483 Å 9.364(8) Å

c 7.979 Å 7.778(10) Å

α, β, γ 90° 90°

Volume 1485.8 Å³ 1421.0 Å³

Z 8 8

Density (calculated) 1.207 g/cm³ 1.264 g/cm³

Final R indices Not specified
R = 0.033 for 1301 observed

reflections

Table 2: Selected Bond Lengths and Angles for Acetanilide (at 113 K)[2]
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Bond/Angle Length (Å) / Angle (°)

C-O 1.234(2)

N-C(carbonyl) 1.353(2)

N-C(phenyl) 1.425(2)

C(carbonyl)-C(methyl) 1.498(3)

Angles

O-C-N 124.0(2)

O-C-C(methyl) 121.5(2)

N-C-C(methyl) 114.5(2)

C(carbonyl)-N-C(phenyl) 129.2(2)

Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the experimental workflow for crystal

structure analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion
The crystal structure analysis of N-Methylacetanilide is a critical step in its characterization for

various scientific and industrial applications. While a dedicated crystallographic study for this

specific compound is not readily available in the public domain, the detailed analysis of its

close analog, Acetanilide, provides a robust framework for understanding its expected solid-

state properties. The experimental protocols and crystallographic data presented in this guide

serve as a valuable resource for researchers and professionals in the fields of chemistry and

drug development, enabling a deeper understanding of the molecular architecture of this

important class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b189316?utm_src=pdf-custom-synthesis
https://serc.carleton.edu/research_education/geochemsheets/techniques/SXD.html
https://journals.iucr.org/paper?a24762
https://pmc.ncbi.nlm.nih.gov/articles/PMC8337022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8337022/
https://journals.iucr.org/paper?buy=yes&cnor=a01267&showscheme=yes&sing=yes
https://www.benchchem.com/product/b189316#n-methylacetanilide-crystal-structure-analysis
https://www.benchchem.com/product/b189316#n-methylacetanilide-crystal-structure-analysis
https://www.benchchem.com/product/b189316#n-methylacetanilide-crystal-structure-analysis
https://www.benchchem.com/product/b189316#n-methylacetanilide-crystal-structure-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b189316?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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